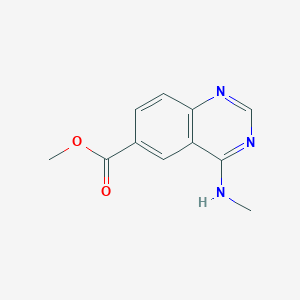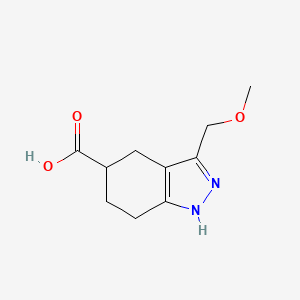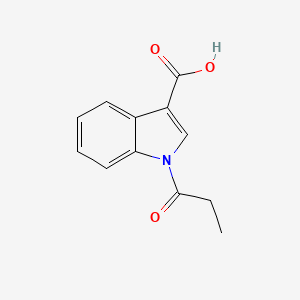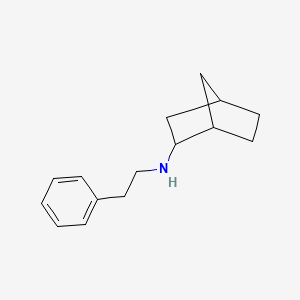
1-tert-Butyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is an organic compound that belongs to the class of tetrahydroquinolines. This compound features a tert-butyl group, which is known for its steric hindrance properties, and a carbonitrile group, which is a functional group containing a carbon triple-bonded to a nitrogen atom. The combination of these groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including alkylation, cyclization, and nitrile formation. Specific reagents and catalysts, such as acids or bases, may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, amines, and substituted tetrahydroquinolines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding to enzymes and receptors. The carbonitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Specific pathways and targets depend on the particular application and derivative being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Uniqueness
1-(tert-Butyl)-1,2,3,4-tetrahydroquinoline-6-carbonitrile is unique due to the presence of both the tert-butyl and carbonitrile groups. This combination imparts distinct steric and electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The carbonitrile group also enhances its potential for forming hydrogen bonds, which can be advantageous in biological applications .
Eigenschaften
CAS-Nummer |
668467-80-9 |
|---|---|
Molekularformel |
C14H18N2 |
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-tert-butyl-3,4-dihydro-2H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-14(2,3)16-8-4-5-12-9-11(10-15)6-7-13(12)16/h6-7,9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
MLVUMBZKMLKUPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCCC2=C1C=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11892290.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)

![6-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11892304.png)

![2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892308.png)





![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11892340.png)

![2-Ethyl-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B11892359.png)
